molecular formula C25H31NO6 B8373106 (9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate CAS No. 1122484-78-9

(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate

Cat. No.: B8373106
CAS No.: 1122484-78-9
M. Wt: 441.5 g/mol
InChI Key: AALGOFOXFDCUNQ-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate is a compound widely used in peptide synthesis. It is known for its role as a protecting group for amino acids, which helps in preventing undesired reactions during the synthesis process. The compound is particularly valued for its stability and ease of removal under mild conditions, making it a popular choice in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate typically involves the following steps:

    Formation of the Fluorenylmethoxycarbonyl Group: The 9-fluorenylmethoxycarbonyl group is introduced to the amino acid through a reaction with 9-fluorenylmethyl chloroformate in the presence of a base such as sodium carbonate.

    Esterification: The carboxyl group of the amino acid is esterified using tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide.

    Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reagents and conditions are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate undergoes several types of reactions, including:

    Deprotection: The removal of the fluorenylmethoxycarbonyl group is typically achieved using a base such as piperidine.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the free carboxylic acid.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethoxycarbonyl group.

    Ester Hydrolysis: Trifluoroacetic acid in dichloromethane is often used for the hydrolysis of the tert-butyl ester group.

Major Products Formed

    Deprotection: The major product is the free amino acid with the fluorenylmethoxycarbonyl group removed.

    Ester Hydrolysis: The major product is the free carboxylic acid.

Scientific Research Applications

(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate is extensively used in scientific research, particularly in the following areas:

    Peptide Synthesis: It serves as a protecting group for amino acids, facilitating the stepwise assembly of peptides.

    Drug Development: The compound is used in the synthesis of peptide-based drugs, allowing for the precise construction of therapeutic peptides.

    Bioconjugation: It is employed in the modification of biomolecules, enabling the attachment of peptides to other molecules for various applications in biochemistry and molecular biology.

Mechanism of Action

The primary mechanism of action of (9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate involves the protection of the amino group in amino acids. The fluorenylmethoxycarbonyl group prevents unwanted reactions by blocking the amino group, which can then be selectively removed under mild conditions to reveal the free amino group for subsequent reactions. This selective protection and deprotection process is crucial in the synthesis of complex peptides.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenylmethoxycarbonyl Glycine: Another commonly used protecting group in peptide synthesis.

    tert-Butyloxycarbonyl Amino Acids: These compounds also serve as protecting groups but are removed under acidic conditions.

    Carbobenzoxy Amino Acids: Used as protecting groups but require hydrogenolysis for removal.

Uniqueness

(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where mild deprotection conditions are essential to prevent side reactions and degradation of the peptide chain.

Properties

CAS No.

1122484-78-9

Molecular Formula

C25H31NO6

Molecular Weight

441.5 g/mol

IUPAC Name

tert-butyl 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate

InChI

InChI=1S/C25H31NO6/c1-25(2,3)32-23(27)17-30-15-14-29-13-12-26-24(28)31-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,26,28)

InChI Key

AALGOFOXFDCUNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 150 mg (0.389 mmol) of 8-(9-Fluorenylmethoxycarbonylamino)-3,6-dioxaoctanoic acid, 546 mg (9.73 mmol) isobutylene, and 4.3 μL of 95-98% H2SO4 was stirred at r.t. for 3 days. For workup the reaction solution was diluted with dichloromethane and washed with sat. bicarbonate solution. After drying over sodium sulfate the solvent was removed and the residue obtained purified by chromatography on silica gel with a cHex EtOAc gradient providing 145 mg (84.4%) of the title compound. ESI MS: 464.12 [M+Na]+.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
546 mg
Type
reactant
Reaction Step One
Name
Quantity
4.3 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84.4%

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